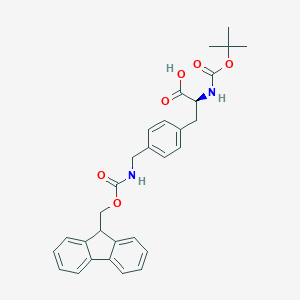

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

Description

Significance as an Advanced Amino Acid Derivative in Synthetic Chemistry

The importance of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine in synthetic chemistry lies in its nature as a bifunctional building block with orthogonally protected amino groups. The core structure is an L-phenylalanine molecule, but it is modified with an aminomethyl group on the phenyl ring. This side-chain amino group is protected by a Boc group, while the alpha-amino group of the phenylalanine backbone is protected by an Fmoc group.

This dual-protection scheme is highly advantageous. It allows chemists to selectively remove one protecting group in the presence of the other, enabling stepwise chemical modifications at two different sites within the molecule. The aminomethyl group on the side chain, once deprotected, provides a reactive handle that can be used to introduce a wide variety of functional groups, labels, or to form cyclic structures. chemimpex.com This versatility makes it a valuable tool for creating custom molecules with tailored properties. chemimpex.com

Role in Peptide and Biologically Active Compound Development

In the realm of peptide science, this compound is a key component for synthesizing peptides with novel functions. chemimpex.comchemimpex.com Its incorporation into a peptide sequence allows for post-synthetic modification of the side chain. For example, after the main peptide chain is assembled using standard solid-phase peptide synthesis (SPPS), the Boc group on the side chain can be selectively removed to expose the aminomethyl group for further reactions. This enables the attachment of other molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

This compound is particularly valuable in drug development for creating peptide-based therapeutics. chemimpex.comchemimpex.com By modifying the side chain, researchers can fine-tune the biological activity, stability against enzymatic degradation, and receptor-binding affinity of a peptide. This has led to its use in developing targeted drug delivery systems and novel therapeutic agents. chemimpex.com Furthermore, it is utilized in the construction of peptide libraries for drug screening and in protein engineering to study protein function and interactions. chemimpex.com

Overview of Orthogonal Protecting Group Strategies in Peptide Synthesis

The utility of this compound is rooted in the principle of orthogonal protecting group strategies, a cornerstone of modern peptide synthesis. biosynth.com In chemical synthesis, protecting groups are used to temporarily block reactive functional groups to prevent unwanted side reactions. biosynth.com A protection strategy is considered "orthogonal" if two or more different protecting groups can be removed one at a time under distinct chemical conditions, without affecting the others. biosynth.comiris-biotech.de

The two most common strategies in solid-phase peptide synthesis are based on the Boc and Fmoc protecting groups. peptide.comamericanpeptidesociety.org

The Boc (tert-butyloxycarbonyl) group is labile to strong acids, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net

The Fmoc (9-fluorenylmethoxycarbonyl) group is stable to acid but is readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de

The combination of an acid-labile Boc group and a base-labile Fmoc group within the same molecule, as seen in this compound, is a prime example of an orthogonal protection scheme. This allows for the selective deprotection of either the alpha-amino group (Fmoc) to extend the peptide chain or the side-chain amino group (Boc) for specific modifications, providing chemists with precise control over the synthesis of complex molecular architectures. biosynth.comiris-biotech.de

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₃₂N₂O₆ scbt.com |

| Molecular Weight | 516.58 g/mol |

| CAS Number | 204715-91-3 scbt.com |

| Appearance | Solid |

| Boiling Point | 734.3±60.0 °C (Predicted) alfa-chemistry.com |

| Density | 1.2±0.1 g/cm³ alfa-chemistry.com |

| Flash Point | 397.9±32.9 °C alfa-chemistry.com |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Principles of Orthogonal Protection with Boc and Fmoc Moieties

Orthogonal protection is a fundamental strategy in peptide synthesis where specific protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.compeptide.com This allows for selective modification at various points on a growing peptide chain. The combination of the base-labile Fmoc group and the acid-labile Boc group is a cornerstone of modern orthogonal schemes. biosynth.comoup.com

The Fmoc strategy is currently the most widely used method in solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov It employs the Fmoc group for the temporary protection of the α-amino group of amino acids. embrapa.br The key feature of the Fmoc group is its lability to bases. altabioscience.com Deprotection is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.compeptide.com

The deprotection mechanism involves a base-induced β-elimination. peptide.comchempep.com A mild base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and carbon dioxide. peptide.comnih.gov The reactive dibenzofulvene is subsequently trapped by the amine scavenger (e.g., piperidine) to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide. peptide.comnih.gov The mild, non-acidic conditions of this deprotection step are a major advantage, making the Fmoc strategy compatible with acid-sensitive linkages and side-chain protecting groups. nih.govlifetein.com

The Boc strategy was one of the first widely adopted methods in SPPS and utilizes the acid-labile Boc group for temporary Nα-amino protection. americanpeptidesociety.orgseplite.com The removal of the Boc group is accomplished by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often in a 20-50% solution with dichloromethane (B109758) (DCM). peptide.comamericanpeptidesociety.orgseplite.com

During deprotection, the resulting N-terminal amine is protonated, forming a TFA salt. peptide.com Before the next coupling step, this salt must be neutralized to the free amine, usually with a tertiary amine base like diisopropylethylamine (DIEA). peptide.comseplite.com The side chains of amino acids in the Boc strategy are typically protected with benzyl-based (Bzl) groups, which are more stable to TFA. The final cleavage of the completed peptide from the resin and removal of these side-chain protecting groups requires treatment with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.netpeptide.compeptide.com

The choice between the Fmoc and Boc strategies depends on the specific peptide sequence, desired modifications, and scale of synthesis. americanpeptidesociety.org The Fmoc/tert-butyl (tBu) strategy is considered truly orthogonal because the Nα-protecting group (Fmoc) is removed by a base, while the side-chain protecting groups (tBu-based) and resin linkage are cleaved by an acid. biosynth.comoup.com This clear distinction in deprotection mechanisms minimizes the risk of premature loss of side-chain protection during the synthesis cycles. altabioscience.com

In contrast, the Boc/benzyl (Bzl) strategy is considered quasi-orthogonal. biosynth.com Both the temporary Nα-Boc group and the permanent side-chain Bzl groups are removed by acid, but their removal relies on different acid strengths (TFA for Boc, HF for Bzl). peptide.com This graduated acidolysis can sometimes lead to partial loss of side-chain protection over many deprotection cycles. altabioscience.com

While Fmoc chemistry has become more prevalent due to its milder conditions and suitability for automation, Boc chemistry remains valuable for synthesizing hydrophobic or "difficult" sequences that are prone to aggregation, as the repeated acid treatment keeps the peptide chain protonated and more solvated. altabioscience.compeptide.comamericanpeptidesociety.org

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., 25-50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (tBu-based groups) | Strong acid-labile (Bzl-based groups) |

| Final Cleavage Reagent | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., liquid HF, TFMSA) |

| Orthogonality | True Orthogonal (Base vs. Acid) | Quasi-Orthogonal (Graduated Acidolysis) |

| Primary Advantage | Mild conditions, automation-friendly, compatible with sensitive modifications. nih.govamericanpeptidesociety.org | Effective for difficult/hydrophobic sequences, reduces aggregation. biosynth.compeptide.com |

Advanced Synthetic Approaches Utilizing Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

The derivative Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a specialized building block designed for use within the Fmoc-SPPS framework. americanchemicalsuppliers.com It provides a phenylalanine residue where the α-amino group is protected by Fmoc for standard chain elongation, and the side-chain aminomethyl group is protected by the orthogonal Boc group. This structure allows for the selective deprotection and modification of the side-chain amine after it has been incorporated into a peptide. chemimpex.comchemimpex.com

In a typical Fmoc-SPPS protocol, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is coupled to the growing peptide chain attached to a solid support, such as Wang or Rink amide resin. lifetein.comnih.gov The synthesis cycle proceeds as follows:

Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed with a piperidine/DMF solution to expose the free amine. uci.edu

Washing: The resin is washed thoroughly with DMF to remove excess deprotection reagent and the dibenzofulvene adduct. lifetein.com

Coupling: The Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is pre-activated with a coupling reagent (e.g., HATU, HBTU) and coupled to the free amine on the resin. peptide.comuci.edu The Boc group on the side chain remains stable under these basic coupling conditions.

Washing: The resin is washed again to remove excess reagents and by-products. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. The key utility of this specific amino acid derivative comes after its incorporation. The side-chain Boc group can be selectively removed using TFA while the peptide remains attached to the resin and other tBu-based side-chain protecting groups are still in place. This newly exposed side-chain amine can then be used for further modifications, such as:

Synthesis of branched or cyclic peptides.

Attachment of reporter molecules like fluorophores or biotin (B1667282).

Conjugation to other molecules or surfaces. chemimpex.com

Final cleavage of the peptide from the resin and removal of all remaining acid-labile side-chain protecting groups is achieved with a concentrated TFA "cocktail" containing scavengers to prevent side reactions. peptide.com

While less common for long peptides, solution-phase synthesis is still employed for shorter sequences or large-scale production. nih.gov When using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in a solution-phase strategy, the principles of orthogonal protection are equally vital.

The synthesis would involve coupling the protected amino acid to another amino acid ester in solution, using coupling reagents like TBTU/HOBt and a base such as DIPEA. nih.gov After each coupling step, the product must be purified, which is a significant drawback compared to the simple filtration and washing steps of SPPS. The Fmoc group could be removed with piperidine, followed by purification, to allow for N-terminal chain extension. Alternatively, the Boc group on the side chain could be selectively removed with TFA, followed by purification, to allow for side-chain modification. The choice of solvents is critical to ensure all reactants and the growing peptide remain soluble throughout the process.

Safety-Catch Protecting Group Strategies for Complex Molecule Synthesis

The unique bifunctional protecting group arrangement of this compound, featuring both a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethoxycarbonyl (Fmoc) group, makes it intrinsically suitable for advanced synthetic strategies, particularly those employing safety-catch linkers in solid-phase peptide synthesis (SPPS). nih.gov The "safety-catch" principle involves a linker that is stable to the standard conditions used for chain elongation but can be chemically modified in a distinct step to render it labile for cleavage. nih.gov This approach enhances the robustness of complex molecule synthesis by preventing premature cleavage of the product from the solid support.

Safety-catch strategies are often designed to be compatible with orthogonal protecting schemes, such as the widely used Fmoc/tBu (tert-butyl) method. nih.gov In this context, linkers have been developed that are stable to both the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions for side-chain deprotection and cleavage (e.g., trifluoroacetic acid, TFA). nih.gov

Stereochemical Control and Derivatization

Enantioselective Synthesis and Chiral Purity Considerations

The stereochemical integrity of this compound is critical, as the biological activity of peptides and peptidomimetics is highly dependent on the chirality of their constituent amino acids. The synthesis of this compound ensures the L-configuration at the α-carbon, which is typically achieved by starting with the naturally occurring enantiomer, L-phenylalanine, or a pre-functionalized derivative thereof. chemimpex.comnih.gov

Enantioselective synthesis methods are employed to produce non-natural amino acid analogs, including those with substitutions on the phenyl ring. Biocatalytic approaches, for instance, have demonstrated high efficacy. Phenylalanine dehydrogenases, including mutant enzymes, have been used for the reductive amination of 2-oxo acids to produce L-phenylalanine analogs with excellent enantiocontrol, particularly for substrates with 4-position substituents. nih.gov Such enzymatic methods ensure the formation of the desired L-enantiomer with high fidelity.

Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is a crucial aspect of quality control. The presence of the D-enantiomer can lead to impurities with different pharmacological or toxicological profiles. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the enantiomeric excess (e.e.) of Fmoc-protected amino acids. phenomenex.comsci-hub.ru This method utilizes various chiral stationary phases (CSPs) to resolve the L- and D-enantiomers. rsc.orgresearchgate.net

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase Conditions | Application Note |

| Polysaccharide-based (e.g., Lux Cellulose) | Reversed-phase (e.g., Acetonitrile/Water with TFA) | Effective for separating a wide range of Fmoc-amino acids with high resolution. phenomenex.com |

| Protein-based (e.g., Ovomucoid) | Aqueous buffers with organic modifiers | Versatile for resolving various protected amino acids without derivatization. sci-hub.ru |

| Zwitterionic/Anion Exchanger (e.g., Quinine-based) | Hydro-organic or polar-ionic | Provides excellent selectivity, often with the D-enantiomer eluting before the L-enantiomer. nih.gov |

These analytical methods are highly sensitive and can quantify undesired isomers at levels of 0.15% or lower, ensuring that the chiral purity of building blocks like this compound meets the stringent requirements for pharmaceutical applications. rsc.orgsci-hub.ru

Introduction of Diverse Functional Groups for Enhanced Reactivity

This compound is a trifunctional building block, offering multiple points for chemical modification, which allows for the synthesis of a wide array of complex structures. The reactivity of the compound is dictated by its three key functional groups: the carboxylic acid, the Nα-Fmoc protected amine, and the side-chain Boc-protected aminomethyl group. chemimpex.com

Carboxylic Acid (-COOH): This group is the primary site for peptide bond formation. It is typically activated using standard coupling reagents (e.g., carbodiimides like DIC or phosphonium/uronium salts like HBTU/HATU) to react with the free amino group of another amino acid or a resin in SPPS.

Nα-Fmoc Group: The Fmoc group provides temporary protection for the alpha-amino group during peptide synthesis. Its lability to mild basic conditions (e.g., piperidine) allows for sequential and controlled elongation of the peptide chain.

Side-Chain -CH₂NHBoc Group: The aminomethyl group on the phenyl ring, protected by Boc, is a key feature for introducing molecular diversity. The Boc group is stable to the basic conditions used to remove Fmoc but can be cleaved under acidic conditions (e.g., TFA). Once deprotected, the resulting primary amine on the side chain serves as a versatile handle for a variety of modifications:

Acylation: Reaction with carboxylic acids or acyl chlorides to form amides, attaching labels, or creating branched peptides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Bioconjugation: Linkage to other biomolecules, surfaces, or drug delivery systems. chemimpex.comchemimpex.com

Orthogonal Ligation: The amine can be further derivatized with other orthogonally protected functional groups, such as an Alloc group, to allow for selective deprotection and modification at a later synthetic stage. iris-biotech.de

This strategic placement of functional groups with orthogonal protecting strategies makes this compound a valuable reagent for constructing peptidomimetics, labeled peptides, and complex bioactive molecules. chemimpex.com

Applications in Peptide Chemistry and Peptidomimetics

Fundamental Building Block in Peptide Synthesis

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is a cornerstone reagent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of custom peptides for research and therapeutic applications. chemimpex.com Its utility stems from the orthogonal nature of its protecting groups, which enables the stepwise and controlled elongation of peptide chains with a high degree of precision. iris-biotech.de

The dual-protection scheme of this compound is instrumental in the synthesis of intricate and modified peptides. chemimpex.com The Boc group provides temporary protection of the α-amino group, allowing for its removal under acidic conditions to facilitate the coupling of the next amino acid in the sequence. youtube.com Concurrently, the Fmoc group on the side chain remains stable under these acidic conditions, safeguarding the aminomethyl functionality. nih.gov This orthogonality is crucial for creating peptides with specific modifications, such as those involving post-translational modifications or the attachment of reporter molecules like fluorophores or biotin (B1667282). nih.govrsc.org

The side-chain amino group, once deprotected by treatment with a mild base, offers a reactive site for a variety of chemical modifications. This allows for the synthesis of peptides with branched structures, the attachment of cytotoxic drugs to form antibody-drug conjugates, or the introduction of functionalities that can be used for bioconjugation to surfaces or other biomolecules. chemimpex.comchemimpex.com

| Protecting Group | Chemical Name | Position | Cleavage Condition |

|---|---|---|---|

| Boc | tert-butyloxycarbonyl | α-amino group | Acidic (e.g., TFA) |

| Fmoc | 9-fluorenylmethoxycarbonyl | Side-chain aminomethyl group | Basic (e.g., piperidine) |

This compound is itself an unnatural amino acid, and its incorporation into peptide sequences is a powerful strategy for expanding the chemical diversity and functional capabilities of peptides. sigmaaldrich.cnnih.gov The introduction of such non-proteinogenic amino acids can lead to peptides with enhanced properties, including increased stability against enzymatic degradation, improved receptor binding affinity and selectivity, and novel biological activities. sigmaaldrich.cnnbinno.com

The aminomethylated phenylalanine core provides a unique structural motif that can influence the peptide's conformation and interaction with its biological target. nbinno.com Researchers can leverage this building block to systematically probe structure-activity relationships (SARs) by introducing modifications at the side-chain amino group, leading to the development of more potent and specific peptide-based therapeutics. nbinno.com The use of unnatural amino acids like this compound is a key strategy in protein engineering and drug discovery to overcome the limitations of natural amino acids. nih.gov

The successful synthesis of high-quality peptides is critically dependent on the purity of the starting materials, including the protected amino acid building blocks. sigmaaldrich.com The use of highly pure this compound is a fundamental strategy for maximizing peptide yields and ensuring the final product's purity. chemimpex.com Impurities in the amino acid derivatives can lead to the incorporation of incorrect sequences, resulting in deletion or insertion mutations in the peptide chain and complicating the purification process. sigmaaldrich.comajpamc.com

| Factor | Impact on Peptide Synthesis | Strategy for Improvement |

|---|---|---|

| Purity of this compound | Directly affects the purity and overall yield of the final peptide. sigmaaldrich.comajpamc.com | Use of highly purified amino acid derivatives (e.g., >99% HPLC purity). sigmaaldrich.com |

| Coupling Efficiency | Incomplete coupling leads to deletion sequences and lower yields. nih.gov | Use of optimized coupling reagents and reaction conditions. occamdesign.com |

| Deprotection Efficiency | Incomplete deprotection can block further chain elongation. | Monitoring of deprotection and use of appropriate cleavage reagents. chempep.com |

Development of Peptidomimetics and Conformationally Constrained Peptides

This compound is a valuable tool in the design and synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. americanchemicalsuppliers.com It is also used to create conformationally constrained peptides, where the flexibility of the peptide backbone is reduced to lock it into a bioactive conformation. iris-biotech.de

The incorporation of this compound into a peptide sequence allows for the introduction of structural modifications that can modulate the properties of the resulting molecule. chemimpex.com By altering the peptide's three-dimensional structure, researchers can enhance its stability, improve its binding to a specific biological target, and increase its resistance to proteolysis. sigmaaldrich.cn The side-chain aminomethyl group can be used as a point of attachment for various chemical moieties that can influence the molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME). nbinno.com This approach is crucial in the development of new therapeutic agents with improved efficacy and bioavailability. sigmaaldrich.cn The ability to control the conformation of a peptide is a key determinant of its bioactivity. nih.gov

The versatile reactivity of the side-chain amino group of deprotected 4-(aminomethyl)-L-phenylalanine allows for its use as a precursor in the synthesis of more complex, heterocycle-functionalized amino acids and peptides. americanchemicalsuppliers.com While direct synthesis of heterocyclic systems from the aminomethyl group is a complex process, this functionality provides a handle for intramolecular cyclization reactions or for the attachment of pre-formed heterocyclic moieties. This can lead to the creation of conformationally constrained cyclic peptides or peptides containing novel side chains with unique electronic and steric properties. americanchemicalsuppliers.com The introduction of such constrained structures can significantly enhance the biological activity and selectivity of peptides. iris-biotech.de

Applications in Peptide Nucleic Acids (PNAs) Synthesis

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine peptide-like backbone. cnr.it This neutral backbone confers unique properties to PNAs, including high binding affinity and specificity to complementary nucleic acid strands and exceptional resistance to enzymatic degradation by nucleases and proteases. cnr.it These characteristics make PNAs promising candidates for applications in diagnostics, antisense therapies, and genetic research. cnr.itnih.gov

The synthesis of PNA oligomers is typically performed using solid-phase methods analogous to peptide synthesis, commonly employing Fmoc/Boc or Fmoc/Bhoc (benzhydryloxycarbonyl) protection strategies. nih.govnih.govbiosearchtech.compeptide.com In this methodology, Fmoc-protected PNA monomers are sequentially coupled to a growing chain on a solid support. creative-peptides.com The Fmoc group, which protects the backbone amine, is removed at each cycle to allow for the coupling of the next monomer. creative-peptides.com

Potential Role and Research Findings:

The structure of this compound aligns with the principles of monomer design for modified PNAs. Researchers have explored incorporating amino acid side chains at various positions on the PNA backbone to modulate its properties. For example, studies have incorporated phenylalanine esters into PNA monomers to investigate template-directed peptide bond formation. acs.org

The utility of this compound would be in the synthesis of a custom PNA monomer. The carboxylic acid group of the phenylalanine derivative could be coupled to the N-(2-aminoethyl)glycine backbone of a PNA monomer unit prior to oligomerization.

The key advantage of using this specific building block would be the orthogonally protected aminomethyl group on the phenyl ring. During PNA synthesis, both the Fmoc group on the PNA backbone and the Boc group on the custom monomer's N-terminus would be manipulated. After the full PNA oligomer is synthesized, the Fmoc group on the side chain would remain intact. This Fmoc group could then be selectively removed on the solid support to expose the primary amine, which can serve as a versatile point for post-synthetic modification. This allows for the attachment of various functional moieties, such as:

Fluorescent dyes for diagnostic probes

Cell-penetrating peptides to enhance cellular uptake

Biotin for purification or detection

Cross-linking agents to study molecular interactions

This approach would enable the creation of PNAs with precisely positioned functional groups, expanding their utility in advanced applications like targeted therapeutics and sophisticated diagnostic assays. The development of scalable synthetic routes for protected PNA backbones is a key area of research, as it facilitates the creation of such novel, nucleobase-modified PNA monomers. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptide-Based Therapeutics

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is a cornerstone in the solid-phase synthesis of peptides destined for therapeutic applications. chemimpex.comchemimpex.com The presence of two distinct protecting groups allows for selective chemical modifications at different stages of the synthesis, a crucial feature for creating peptides with tailored biological activities. chemimpex.comchemimpex.com

Targeting Specific Receptors and Biological Pathways

The incorporation of this compound into peptide sequences enables the precise targeting of specific biological receptors and pathways. chemimpex.comchemimpex.com The aminomethyl group on the phenyl ring can be deprotected and used as a handle to attach other molecules, such as targeting ligands or imaging agents, without altering the peptide backbone. chemimpex.com This functionalization is instrumental in designing peptides that can selectively bind to and modulate the activity of receptors implicated in various diseases, including cancer. chemimpex.com

For instance, peptides can be designed to mimic the natural ligands of G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. By incorporating modified amino acids like this compound, researchers can fine-tune the peptide's conformation and binding affinity to achieve highly selective receptor engagement.

Modulation of Peptide Properties for Therapeutic Enhancement

A significant challenge in the development of peptide therapeutics is their inherent instability and rapid degradation in the body. The inclusion of non-natural amino acids such as this compound can substantially improve the pharmacokinetic profile of a peptide. chemimpex.com The modified phenylalanine residue can introduce conformational constraints, making the peptide less susceptible to enzymatic degradation. iris-biotech.de

Furthermore, the additional functional group can be used to introduce moieties that enhance solubility and stability. chemimpex.comchemimpex.com For example, the attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its half-life in circulation. The aminomethyl group of this particular amino acid provides a convenient site for such modifications.

Development of Targeted Drug Delivery Systems

The unique structure of this compound makes it an invaluable tool in the construction of targeted drug delivery systems. chemimpex.comchemimpex.com The aminomethyl handle allows for the conjugation of cytotoxic drugs to a targeting peptide, creating a peptide-drug conjugate (PDC). This approach enables the selective delivery of potent therapeutic agents to diseased cells, such as cancer cells, while minimizing exposure to healthy tissues, thereby reducing side effects.

The targeting peptide component of the PDC is designed to bind to a receptor that is overexpressed on the surface of the target cells. Once the PDC binds to the receptor, it is internalized by the cell, and the cytotoxic drug is released, leading to cell death. The versatility of this compound allows for the attachment of a wide range of drug molecules through various linker chemistries.

Research into Prodrug Strategies and Bioavailability Enhancement

The development of orally available peptide drugs is a major goal in pharmaceutical research. Prodrug strategies, where a drug is chemically modified to improve its absorption and then converted to the active form in the body, are a promising approach. nih.gov While direct evidence for the use of this compound in prodrugs is not yet widely published, its structural features are highly amenable to such applications.

Amino acids are known to be transported across the intestinal wall by specific transporters. nih.gov By incorporating a modified amino acid like this compound into a prodrug design, it may be possible to hijack these transport systems to enhance oral bioavailability. nih.gov The aminomethyl group could be used to attach a promoiety that masks a polar functional group of the parent drug, increasing its lipophilicity and ability to cross cell membranes. Once absorbed, the promoiety would be cleaved by enzymes to release the active drug. nih.gov

Studies on Enzyme Inhibition and Receptor Interactions Utilizing Modified Amino Acids

Modified amino acids are crucial tools for studying the interactions between peptides and their biological targets, such as enzymes and receptors. The incorporation of this compound into a peptide sequence allows for detailed structure-activity relationship (SAR) studies. nbinno.commdpi.com By systematically modifying the aminomethyl group with different substituents, researchers can probe the steric and electronic requirements of the binding pocket. nih.gov

This information is invaluable for the rational design of more potent and selective inhibitors or agonists. For example, in the study of proteases, incorporating a modified amino acid can help to map the active site and understand the molecular basis of substrate recognition. Similarly, in receptor binding studies, these modified peptides can help to elucidate the key interactions that govern ligand binding and receptor activation. nih.gov

Table of Compounds Mentioned

| Compound Name |

| This compound |

| tert-butyloxycarbonyl (Boc) |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| Polyethylene glycol (PEG) |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₃₂N₂O₆ |

| Molecular Weight | 516.59 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in DMF, DMSO |

Applications in Chemical Biology and Biotechnology

Engineering of Molecular Probes and Biosensors

The ability to introduce a unique, reactive functional group at a specific position within a peptide or protein is fundamental to the design of molecular probes and biosensors. The 4-(aminomethyl)phenyl group of Amf, introduced using the protected Boc-4-(Fmoc-aminomethyl)-L-phenylalanine during synthesis, serves as an ideal anchor point for the attachment of various reporter molecules.

Site-specific fluorescent labeling is a critical technique for investigating protein structure, dynamics, and interactions. nih.gov The incorporation of Amf into a peptide sequence allows for the covalent attachment of fluorophores to its side-chain amine. This approach is analogous to strategies that use other non-canonical amino acids (ncAAs) like p-azido-L-phenylalanine (pAzF) to introduce bio-orthogonal handles for "click chemistry" ligation with fluorescent dyes. nih.govuottawa.ca

Once the Amf residue is in place and its side chain is deprotected, it can be selectively labeled with amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. This method enables the creation of peptides and proteins with a single fluorescent probe at a defined location, which is essential for sophisticated biophysical studies like Förster resonance energy transfer (FRET) that measure molecular distances and conformational changes. uottawa.ca

Table 1: Examples of Fluorophores for Labeling 4-(Aminomethyl)-L-phenylalanine This interactive table showcases common amine-reactive fluorescent dyes that can be conjugated to the side chain of Amf for biophysical studies.

| Fluorophore Class | Reactive Group | Common Dyes | Excitation (nm) | Emission (nm) |

|---|---|---|---|---|

| Cyanine Dyes | NHS Ester | Cy3, Cy5 | ~550, ~650 | ~570, ~670 |

| Alexa Fluor Dyes | NHS Ester | Alexa Fluor 488, Alexa Fluor 594 | ~495, ~590 | ~519, ~617 |

| Fluorescein | Isothiocyanate (FITC) | FITC | ~494 | ~518 |

| Rhodamine | Isothiocyanate (TRITC) | TRITC | ~557 | ~576 |

Beyond fluorophores, the aminomethyl handle of Amf facilitates the site-selective introduction of a wide range of reporter groups. This versatility allows researchers to tailor proteins and peptides for specific applications. For instance, biotin (B1667282) can be attached to enable high-affinity binding to streptavidin for purification or detection. Similarly, spin labels for electron paramagnetic resonance (EPR) spectroscopy or heavy atoms for X-ray crystallography can be introduced at a specific site to probe the local environment and structure. The principle is to use the unique reactivity of the incorporated amine to direct the modification, avoiding the random labeling of naturally occurring amino acids like lysine. rsc.org

Protein Modification and Engineering via Genetic Code Expansion

Genetic code expansion (GCE) technology enables the site-specific incorporation of ncAAs into proteins within living cells, pushing the boundaries of protein engineering. nih.govnih.govunl.edu This technique relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which function orthogonally to the host cell's translational machinery. nih.govuottawa.ca This engineered pair recognizes a nonsense codon, typically the amber stop codon (UAG), and inserts the desired ncAA at that position during protein synthesis. nih.gov

Numerous phenylalanine derivatives have been successfully incorporated into proteins using GCE, including those with azido, alkynyl, iodo, and acetyl groups, each providing unique chemical functionalities. nih.govrsc.orgtdl.orgnih.govresearchgate.net The technology could be adapted to incorporate 4-(aminomethyl)-L-phenylalanine. This would require the directed evolution of a PylRS or other aaRS to specifically recognize Amf and charge it onto an orthogonal tRNA. The successful incorporation of Amf would install a primary amine at a precise location in a protein, offering a versatile handle for subsequent modifications inside or outside the cell.

Table 2: Comparison of Functional Groups Introduced via Genetic Code Expansion This interactive table compares the properties and applications of the aminomethyl group with other functional groups commonly incorporated via GCE.

| Functional Group | Incorporated Amino Acid | Key Reaction | Primary Application |

|---|---|---|---|

| Aminomethyl | 4-(Aminomethyl)-L-phenylalanine | Amide bond formation (e.g., with NHS esters) | Bioconjugation, fluorescent labeling |

| Azide | p-Azido-L-phenylalanine (pAzF) | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | Bio-orthogonal labeling, crosslinking |

| Alkyne | p-Ethynyl-L-phenylalanine | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | Bio-orthogonal labeling |

| Ketone | p-Acetyl-L-phenylalanine | Hydrazide/oxyamine condensation | Bio-orthogonal labeling, protein immobilization |

| Photo-crosslinker | p-Benzoyl-L-phenylalanine | UV-activated C-H insertion | Mapping protein-protein interactions |

The introduction of an ncAA can have a profound impact on the properties of an enzyme. plos.org Incorporating Amf into an enzyme's structure could modulate its function in several ways. If placed within the active site, the aminomethyl group could introduce new hydrogen bonds or electrostatic interactions with a substrate, potentially altering catalytic activity (kcat/Km) or stereoselectivity. plos.org When incorporated on the protein surface, the same group could be used as an anchor point for immobilization on a solid support, a strategy known to often enhance enzyme stability against thermal or chemical denaturation. researchgate.netresearchgate.net Furthermore, studies have shown that phenylalanine itself can act as a chemical chaperone, inhibiting protein aggregation and enhancing stability, a property that could be retained or modified by the aminomethyl derivative. nih.gov

Table 3: Potential Effects of Amf Incorporation on Enzyme Properties This interactive table outlines the potential consequences of site-specifically incorporating 4-(aminomethyl)-L-phenylalanine into an enzyme's structure.

| Property | Potential Impact of Amf Incorporation | Rationale |

|---|---|---|

| Enzyme Activity | Increase or Decrease | The new aminomethyl group in the active site can form new bonds with the substrate, altering binding affinity and transition state stabilization. |

| Stereoselectivity | Enhancement | Precise placement of the functional group can create new steric or electronic constraints that favor the binding of one substrate enantiomer over another. |

| Thermal Stability | Increase | The side chain can form new intramolecular salt bridges or hydrogen bonds, rigidifying the protein structure. Surface amines can be used for covalent immobilization, which generally increases stability. |

| pH Optimum | Shift | Introduction of a new basic group (pKa ~9-10) can alter the local electrostatic environment and the pH-dependent activity profile of the enzyme. |

Advanced Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. Site-specific bioconjugation is crucial for creating well-defined therapeutic proteins, such as antibody-drug conjugates (ADCs), where the precise location and stoichiometry of the attached drug are critical. nih.gov

The amine handle provided by Amf is highly valuable for a range of established and reliable bioconjugation chemistries. After the incorporation of this compound into a peptide and subsequent deprotection, the resulting primary amine is available for reaction with various electrophilic reagents. This allows for the covalent attachment of payloads like cytotoxic drugs, imaging agents, or polymers such as polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties. While modern photoredox methods are being developed to directly functionalize native phenylalanine residues, the use of ncAAs like Amf provides a pre-installed, uniquely reactive handle for highly controlled and efficient conjugation under mild conditions. nih.govchemrxiv.orgresearchgate.net

Covalent Conjugation to Biomolecules and Surfaces

The primary amino group on the side chain of 4-(aminomethyl)-L-phenylalanine, once deprotected, serves as a versatile handle for the covalent attachment of peptides to a wide array of biomolecules and material surfaces. This functionality is crucial for the development of targeted drug delivery systems, diagnostic agents, and functional biomaterials. synaffix.com

The process typically involves the initial synthesis of a peptide incorporating this compound using standard solid-phase peptide synthesis (SPPS) protocols. Following the completion of the peptide sequence, the Boc group on the side chain can be selectively removed under acidic conditions, leaving the Fmoc-protected N-terminus and any other acid-labile side-chain protecting groups intact. The newly exposed primary amine can then react with a variety of electrophilic functional groups present on the target biomolecule or surface.

Common conjugation chemistries employed with the aminomethyl group include the formation of stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide esters), reductive amination with aldehydes or ketones, and the formation of thioureas upon reaction with isothiocyanates. This versatility allows for the tailored conjugation of peptides to proteins, antibodies, nucleic acids, and nanoparticles.

The immobilization of peptides onto solid surfaces is another significant application. By functionalizing surfaces with appropriate reactive groups, peptides containing the deprotected aminomethyl-phenylalanine residue can be covalently tethered. This approach is instrumental in the creation of biosensors, biocompatible coatings for medical implants, and platforms for studying cell-surface interactions. For instance, peptides can be immobilized on gold surfaces through various linkage chemistries, enabling the development of sophisticated analytical devices. nih.gov

| Conjugation Partner | Reactive Group on Partner | Resulting Linkage | Key Application Area |

|---|---|---|---|

| Proteins/Antibodies | NHS-ester | Amide | Targeted Therapeutics |

| Aldehyde-modified Surfaces | Aldehyde | Secondary Amine (via reductive amination) | Biosensors |

| Drug Molecules | Isothiocyanate | Thiourea | Peptide-Drug Conjugates |

| Gold Nanoparticles | Activated Carboxyl | Amide | Bioimaging |

Applications in Materials Science

Self-Assembling Peptide-Based Building Blocks in Biomaterials

The design and synthesis of self-assembling peptides are at the forefront of biomaterial innovation. These molecules can spontaneously organize into ordered structures such as nanofibers, nanotubes, and hydrogels through non-covalent interactions. The resulting materials mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

The chemical structure of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine incorporates key features that are crucial for its function as a self-assembling building block. The fluorenylmethyloxycarbonyl (Fmoc) group is a well-known aromatic moiety that promotes π-π stacking interactions, a primary driving force for the self-assembly of many peptide-based systems. beilstein-journals.orgnih.gov The phenylalanine core provides a hydrophobic character, further contributing to the molecular aggregation in aqueous environments. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl side chain offers a site for potential modification or can influence the packing of the molecules in the self-assembled state.

While direct studies focusing exclusively on the self-assembly of this compound as a standalone gelator are not extensively documented, its role as a functionalized building block in larger peptide sequences is significant. By incorporating this amino acid derivative into a peptide chain, researchers can introduce specific functionalities and control the self-assembly process to create biomaterials with tailored properties. For instance, the aminomethyl group can be deprotected to allow for the conjugation of bioactive molecules, such as growth factors or drugs, directly onto the nanofiber scaffold.

The self-assembly process of peptides containing such functionalized amino acids is a complex interplay of various non-covalent forces, as detailed in the table below.

| Interaction Type | Description | Contributing Moiety in this compound |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Fluorenyl group (Fmoc), Phenyl ring of phenylalanine |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution. | Phenylalanine side chain, Boc group |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a more electronegative atom. | Amide bonds in the peptide backbone, Carboxyl and amino groups |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule |

The balance of these interactions dictates the final morphology and properties of the resulting biomaterial.

Fabrication of Supramolecular Gels from Phenylalanine Derivatives

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) into a three-dimensional network that entraps a large volume of solvent. Phenylalanine and its derivatives are a prominent class of LMWGs due to their ability to form hydrogels at low concentrations. rsc.orgresearchgate.net

The design of effective LMWGs based on phenylalanine derivatives follows several key principles aimed at promoting directional and hierarchical self-assembly. researchgate.net

Amphiphilicity : A balance between hydrophilic and hydrophobic regions in the molecule is crucial. The hydrophobic parts drive the initial aggregation, while the hydrophilic parts interact with the solvent, preventing precipitation and promoting the formation of a stable gel network. In this compound, the Fmoc and phenyl groups provide hydrophobicity, while the carboxyl and amino groups offer hydrophilicity.

Aromatic Moieties : The presence of aromatic groups, such as the fluorenyl ring in the Fmoc group, is highly effective in inducing π-π stacking, which provides the necessary directionality for the formation of one-dimensional fibrillar structures. beilstein-journals.org

Hydrogen Bonding Capability : The ability to form intermolecular hydrogen bonds is critical for stabilizing the self-assembled fibers. The amide, carboxyl, and amino groups are primary sites for hydrogen bonding.

Chirality : The stereochemistry of the amino acid can significantly influence the packing of the molecules and the resulting helical nature of the self-assembled fibers.

The table below summarizes key design features of phenylalanine-based LMWGs and their impact on gelation.

| Design Feature | Role in Gelation | Example from this compound |

| N-terminal Protection | Enhances hydrophobicity and introduces π-π stacking interactions. | Fmoc group |

| Phenylalanine Side Chain | Provides a hydrophobic core and potential for aromatic interactions. | Phenyl group |

| C-terminal and Side-Chain Functionalization | Modulates solubility, introduces specific functionalities, and can influence molecular packing. | Carboxyl group, Boc-aminomethyl group |

The formation of a supramolecular gel from phenylalanine derivatives is a multi-step process that begins with the dissolution of the LMWG in a solvent, often with the aid of heat or a change in pH. rsc.org Upon cooling or neutralization, the solubility of the LMWG decreases, leading to supersaturation and the initiation of self-assembly.

The process can be generally described by the following steps:

Nucleation : Individual molecules or small aggregates come together to form initial nuclei. This step is often driven by hydrophobic collapse and π-π stacking of the aromatic moieties.

Fiber Growth : The nuclei grow into one-dimensional nanofibers through the addition of more molecules. This growth is typically anisotropic and is stabilized by a combination of hydrogen bonding along the fiber axis and aromatic stacking.

Network Formation : As the fibers grow and their concentration increases, they entangle and interact at junction points to form a three-dimensional network that spans the entire volume of the solvent. This network is responsible for the macroscopic properties of the gel, such as its ability to immobilize the solvent and exhibit solid-like behavior.

The gelation process is influenced by external stimuli such as temperature, pH, and the presence of ions, which can be used to control the gelation kinetics and the final properties of the material. For instance, in the case of Fmoc-protected phenylalanine derivatives, a change in pH from basic to neutral can trigger gelation by protonating the carboxyl group, reducing electrostatic repulsion, and promoting hydrogen bond formation. rsc.org

Detailed research on the specific gelation kinetics and network morphology of gels formed directly from this compound is an area for future investigation. However, based on the behavior of similar Fmoc-phenylalanine derivatives, it is anticipated that this compound would also form fibrillar networks under appropriate conditions, leading to the formation of a supramolecular hydrogel.

Advanced Research Methodologies and Future Perspectives

Combinatorial Chemistry and Library Synthesis

The ability to selectively deprotect and functionalize the two distinct amino groups in Boc-4-(Fmoc-aminomethyl)-L-phenylalanine makes it an invaluable asset in the field of combinatorial chemistry. This approach allows for the rapid synthesis of large, diverse collections of peptides, which can then be screened for specific biological activities.

This compound is particularly well-suited for high-throughput peptide array synthesis. In this technique, a multitude of different peptides are synthesized in a spatially defined manner on a solid support. The orthogonal protecting groups of this specialized amino acid allow for the stepwise elongation of the peptide backbone using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by the selective removal of the Boc group on the side chain. This exposes a primary amine that can be further modified with a wide array of chemical moieties, leading to the generation of highly diverse peptide arrays for screening purposes.

The generation of novel compound libraries is a cornerstone of modern drug discovery. The incorporation of this compound into peptide sequences provides a strategic point for diversification. After the primary peptide sequence is assembled, the side-chain amine can be acylated, alkylated, or otherwise modified to create a library of related compounds. This approach has been instrumental in identifying lead compounds for various therapeutic targets. The ability to introduce a wide range of functionalities at a specific position within a peptide allows for the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetic profiles.

| Library Type | Key Feature | Application in Drug Discovery |

| Peptide Libraries | Varied amino acid sequences | Screening for initial binding to therapeutic targets |

| Peptidomimetic Libraries | Modified peptide backbones or side chains for improved stability and bioavailability | Optimization of lead compounds to enhance drug-like properties |

| Conjugate Libraries | Peptides linked to other molecules (e.g., small molecules, imaging agents) | Development of targeted drug delivery systems and diagnostic tools |

Automation in Peptide Synthesis and High-Throughput Screening

The repetitive nature of solid-phase peptide synthesis lends itself well to automation. Automated peptide synthesizers can perform the cycles of deprotection, coupling, and washing with high precision and reproducibility, significantly accelerating the synthesis process. The use of specialized building blocks like this compound is compatible with these automated platforms. The synthesizer can be programmed to perform the standard Fmoc-SPPS cycles for chain elongation, with a separate, orthogonal deprotection step for the Boc group, which can also be automated.

This automation is critical for high-throughput screening (HTS), where large libraries of compounds are tested for their biological activity. The ability to rapidly synthesize and purify large numbers of diverse peptides containing the functionalizable handle provided by this compound is a key enabler of HTS campaigns in peptide-based drug discovery.

Analytical Characterization Techniques for Advanced Building Blocks and Peptides

The structural complexity of peptides incorporating this compound necessitates the use of advanced analytical techniques to ensure their identity and purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the synthesized peptides. The hydrophobicity of the Boc and Fmoc groups, as well as any modifications on the side chain, will influence the retention time of the peptide, allowing for its separation from impurities.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the final peptide product. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural information about the peptide, including the confirmation of the covalent linkages and the stereochemistry of the amino acid residues.

| Analytical Technique | Information Provided |

| HPLC | Purity assessment and quantification |

| Mass Spectrometry | Molecular weight confirmation and sequence verification |

| NMR Spectroscopy | Detailed structural elucidation and conformational analysis |

Emerging Applications and Unexplored Research Avenues

The versatility of this compound opens up several exciting avenues for future research.

Peptide Stapling: The side-chain amine can be used as an anchor point for creating "stapled" peptides. This involves introducing a covalent cross-link between the side chain of this modified phenylalanine and another amino acid in the sequence, which can lock the peptide into a specific conformation, often enhancing its biological activity and stability.

Development of Bifunctional Molecules: The two distinct handles on this amino acid derivative can be used to create bifunctional molecules. For example, a targeting peptide could be attached to the N-terminus, while a therapeutic payload or an imaging agent is conjugated to the side-chain amine.

Protein-Protein Interaction Modulators: Peptides containing this functionalized amino acid can be designed to mimic one of the partners in a protein-protein interaction, and the side-chain can be modified to enhance binding or disrupt the interaction, offering a new approach to modulating these critical biological processes.

Self-Assembling Peptides: The introduction of this modified amino acid can influence the self-assembly properties of peptides, leading to the formation of novel nanomaterials with potential applications in drug delivery and tissue engineering.

Considerations for Industrial Scale-Up and GMP-Compliant Production

The transition from laboratory-scale synthesis to industrial production of therapeutic peptides under Good Manufacturing Practice (GMP) guidelines presents several challenges.

Process Optimization and Validation: The synthetic process, including the selective deprotection and modification steps, must be rigorously optimized and validated to ensure consistency, purity, and yield on a large scale. This includes defining critical process parameters and establishing robust in-process controls.

Impurity Profiling: A thorough understanding of potential impurities arising from the synthesis and modification steps is crucial. This includes side-products from incomplete reactions or side-reactions involving the functionalized side chain.

Regulatory Compliance: The entire manufacturing process, from raw material sourcing to final product release, must adhere to strict GMP regulations to ensure the safety and efficacy of the therapeutic peptide. This includes comprehensive documentation and quality control testing.

The successful industrial-scale production of peptides containing complex building blocks like this compound requires a multidisciplinary approach, combining expertise in peptide chemistry, process engineering, and regulatory affairs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.